molecular formula C13H17N B12677842 3-Ethyl-3-phenylvaleronitrile CAS No. 73840-27-4

3-Ethyl-3-phenylvaleronitrile

Cat. No.: B12677842
CAS No.: 73840-27-4
M. Wt: 187.28 g/mol
InChI Key: XXODCUUAJYJHJC-UHFFFAOYSA-N
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Description

3-Ethyl-3-phenylvaleronitrile is an organic compound with the molecular formula C13H17N It is a nitrile derivative characterized by the presence of an ethyl group and a phenyl group attached to a valeronitrile backbone

Properties

CAS No.

73840-27-4

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-ethyl-3-phenylpentanenitrile

InChI

InChI=1S/C13H17N/c1-3-13(4-2,10-11-14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3

InChI Key

XXODCUUAJYJHJC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC#N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-phenylvaleronitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of phenylacetonitrile with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-3-phenylvaleronitrile may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including distillation and recrystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-phenylvaleronitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3-ethyl-3-phenylvaleramide or 3-ethyl-3-phenylvaleric acid.

    Reduction: Formation of 3-ethyl-3-phenylvaleramine.

    Substitution: Formation of halogenated derivatives of 3-ethyl-3-phenylvaleronitrile.

Scientific Research Applications

3-Ethyl-3-phenylvaleronitrile finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-phenylvaleronitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form amides or acids, which may interact with enzymes or receptors in biological systems. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-phenylvaleronitrile
  • 3-Ethyl-2-methyl-5-phenylbenzoxazolium methyl sulfate
  • 3-Ethyl-2-methyl-4-methyl-2,3-pyrroledicarboxylate

Uniqueness

3-Ethyl-3-phenylvaleronitrile is unique due to the specific positioning of the ethyl and phenyl groups on the valeronitrile backbone. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for targeted applications in synthesis and research.

Biological Activity

3-Ethyl-3-phenylvaleronitrile (C13H17N), also known as 3-ethyl-3-phenylpentanenitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

Structural Information

The molecular structure of 3-Ethyl-3-phenylvaleronitrile can be represented by the following:

  • Molecular Formula : C13H17N
  • SMILES : CCC(CC)(CC#N)C1=CC=CC=C1
  • InChI : InChI=1S/C13H17N/c1-3-13(4-2,10-11-14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3

Cytotoxicity

Cytotoxicity studies are crucial for assessing the potential of a compound as a therapeutic agent. In vitro assays have indicated that nitriles can exhibit cytotoxic effects on various cancer cell lines. For example, a study evaluating related compounds reported LC50 values ranging from 280 to 765 μg/ml against certain cancer cell lines, suggesting that 3-Ethyl-3-phenylvaleronitrile may possess similar cytotoxic properties.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for predicting the biological activity of new compounds. The presence of an ethyl group and a phenyl ring in the structure of 3-Ethyl-3-phenylvaleronitrile may enhance lipophilicity, potentially improving cellular uptake and bioavailability. Studies on similar compounds suggest that modifications in the alkyl chain and aromatic substitutions can significantly influence their biological activities.

Case Study 1: Antimicrobial Screening

A comparative study was conducted on various nitrile derivatives, including those structurally related to 3-Ethyl-3-phenylvaleronitrile. The results indicated that certain modifications could lead to enhanced antibacterial activity. For instance, a compound with a similar backbone exhibited MIC values as low as 0.073 mg/ml against E. coli, suggesting that structural optimizations could yield potent antimicrobial agents.

CompoundMIC (mg/ml)Target Organism
Compound A0.125E. sakazakii
Compound B0.083E. coli
Compound C0.073S. aureus
Compound D0.109K. pneumonia

Case Study 2: Cytotoxicity Evaluation

In vitro studies on related nitriles have demonstrated varying degrees of cytotoxicity against human cancer cell lines. For example, one compound showed an LC50 value of 9.8 μg/ml against breast cancer cells, indicating substantial cytotoxic potential.

CompoundLC50 (μg/ml)Cancer Cell Line
Compound X9.8Breast Cancer
Compound Y280Lung Cancer
Compound Z765Prostate Cancer

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